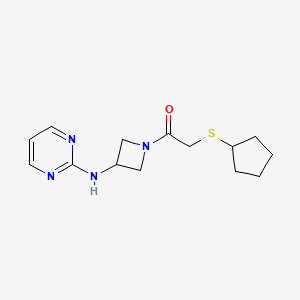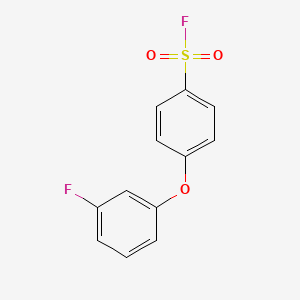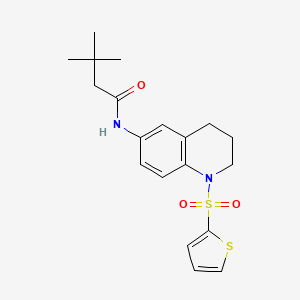
3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DMTB, and it is a quinoline-based small molecule that has been synthesized through a multistep process. The purpose of
科学的研究の応用
Chemical Synthesis and Modification
Research on chemical compounds related to 3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide involves exploring various synthetic routes and modifications to enhance their chemical properties. For instance, studies on the lithiation and side-chain substitution of quinoxalin-2-ones highlight methodologies for modifying quinoline derivatives, providing insights into the synthesis of structurally related compounds (Smith et al., 2003). These synthetic approaches are crucial for developing new chemical entities with potential scientific and therapeutic applications.
Fluorescence and Sensing Applications
The development of fluorescent chemosensors based on quinoline derivatives, such as the turn-on fluorescent chemosensor for Zn2+ in aqueous media, illustrates the application of these compounds in environmental and biological sensing (Kim et al., 2016). These chemosensors leverage the unique properties of quinoline and its derivatives for the selective detection of metal ions, highlighting the broader applicability of this compound-related compounds in scientific research.
Antituberculosis and Anticancer Activity
Compounds structurally related to this compound have been explored for their biological activities, including antituberculosis and anticancer properties. For example, derivatives of quinoline with antituberculosis activity have been synthesized, highlighting the potential of these compounds in medicinal chemistry and drug development (Omel’kov et al., 2019). Similarly, the synthesis and evaluation of acyl derivatives of quinone-based systems for their cytotoxicity indicate the relevance of quinoline derivatives in cancer research (Gomez-Monterrey et al., 2011).
特性
IUPAC Name |
3,3-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-19(2,3)13-17(22)20-15-8-9-16-14(12-15)6-4-10-21(16)26(23,24)18-7-5-11-25-18/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJKHFJCWKSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)
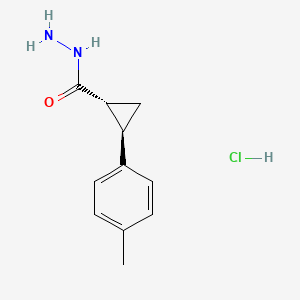
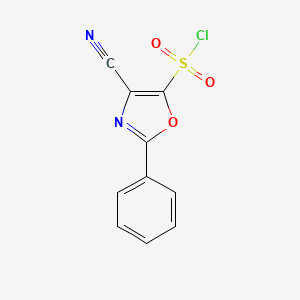
![(E)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethenesulfonamide](/img/structure/B2610144.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2610145.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2610146.png)
![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)
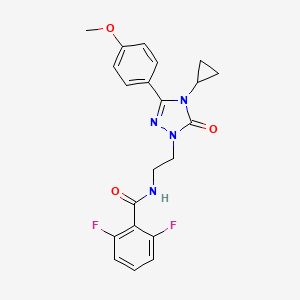
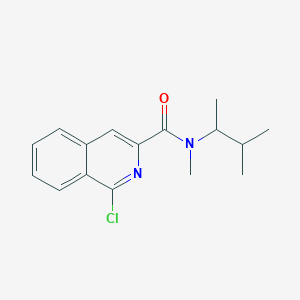
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)
